![molecular formula C21H17N3O2S B2455023 N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 886905-15-3](/img/structure/B2455023.png)

N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

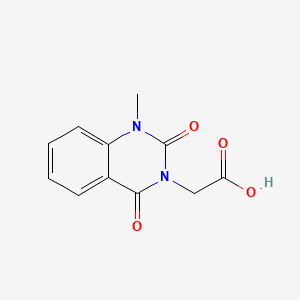

Description

“N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” is a compound that has been studied for its various properties . It is related to the N-(6-methylbenzo[d]thiazol-2-yl)acetamide, which forms a molecular dimer through two homo-intermolecular hydrogen bonding interactions .

Synthesis Analysis

The synthesis of this compound involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . It has been developed as a highly selective and sensitive fluorescent Zn2+ sensor . A series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity .Molecular Structure Analysis

The molecular structure of this compound involves a complex network of interactions. For instance, in a related compound, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, water acts as a bridge for forming three hydrogen bonds, as an acceptor to amide NH, and donors to carbonyl of amide and thiazole nitrogen assembles of three different N-(benzo[d]thiazol-2-yl)acetamide molecules .Chemical Reactions Analysis

The compound forms a (amide) N-H…N (thiazole) bonded R22 (8) molecular dimers by two homo-intermolecular hydrogen bonding interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure and the interactions it forms. For instance, in a related compound, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, water acts as a bridge for forming three hydrogen bonds .Scientific Research Applications

Chemical and Structural Properties

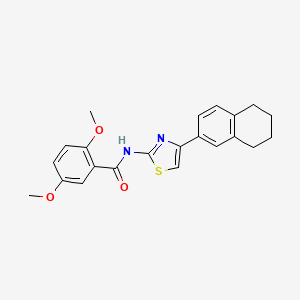

N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, due to its structural complexity, falls under the category of compounds with significant variability in chemistry and properties. The benzothiazole derivatives, as well as related compounds like benzimidazoles and pyridines, are known for their diverse chemical behavior and properties, including various protonated and/or deprotonated forms. This variability gives rise to a wide range of spectroscopic properties, structures, magnetic properties, and significant biological and electrochemical activity. These characteristics suggest potential areas of interest for further investigation and application in scientific research (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

Benzothiazole derivatives, including compounds structurally similar to this compound, exhibit a broad spectrum of biological and medicinal applications. They are known for their antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. The unique structure of benzothiazoles, especially the methine center in the thiazole ring, contributes to their significant biological activities and makes them a crucial heterocyclic compound in medicinal chemistry (Bhat & Belagali, 2020).

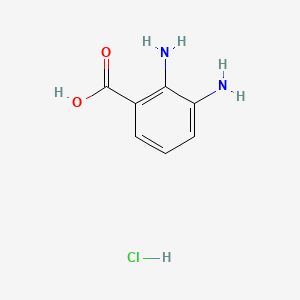

Synthesis and Reactivity

The synthesis and reactivity of compounds like this compound are of substantial interest in the field of organic chemistry, particularly in the synthesis of novel heterocyclic systems. The method of preparation and chemical reactivity of compounds with similar structural features, like 2-cyano- N -(2-hydroxyethyl) acetamide, are extensively studied. These compounds serve as important intermediates for the creation of various synthetically useful and novel heterocyclic systems, highlighting the significance of these structures in the development of new pharmacological agents and materials (Gouda et al., 2015).

Mechanism of Action

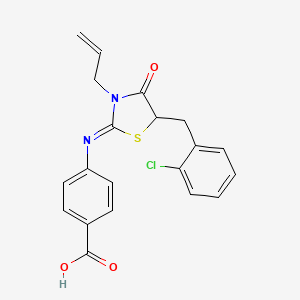

Target of Action

The compound N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, also known as N-(1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide, is a synthetic molecule that has been investigated for its antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its bacterial targets through a distinctive mode of action. It is suggested that the compound works in conjunction with a cell-penetrating peptide, octaarginine . The compound alone and in complex with the peptide displays potent antibacterial activity . The compound’s interaction with its targets results in faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It exhibits faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity . .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c25-20(15-26-17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBVBYDNQMWNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)

![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2454960.png)

![Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2454963.png)